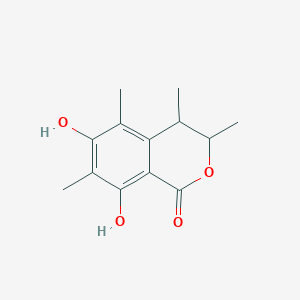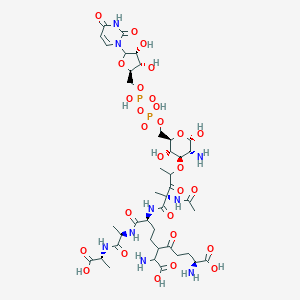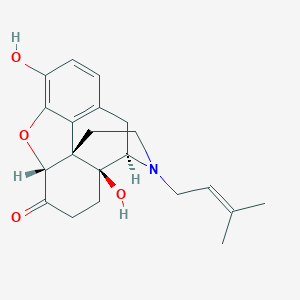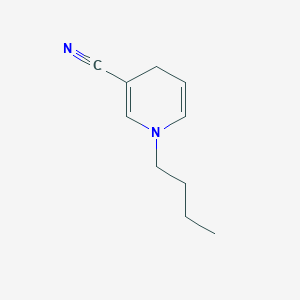
1-(2-(Allyloxy)ethoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Allyloxy)ethoxy)butane, also known as AEB, is a chemical compound that belongs to the family of ether molecules. It is a colorless liquid that is commonly used as a solvent in various industries. AEB is also used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1-(2-(Allyloxy)ethoxy)butane is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties, leading to changes in cellular function. This compound has also been shown to modulate the activity of ion channels and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
1-(2-(Allyloxy)ethoxy)butane has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store. This compound is also highly soluble in water and organic solvents, making it a versatile solvent for a range of experiments. However, this compound has some limitations, including its potential toxicity and the need for careful handling to avoid exposure.
将来の方向性
There are several potential future directions for research on 1-(2-(Allyloxy)ethoxy)butane. One area of interest is the development of this compound-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the investigation of this compound's effects on ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a versatile chemical compound with potential applications in various scientific fields. Its unique properties make it a valuable solvent for organic compounds and a potential drug delivery system. This compound has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
1-(2-(Allyloxy)ethoxy)butane can be synthesized through a reaction between 1,4-dibromobutane and allyl glycol in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of this compound. The purity of the product can be enhanced through distillation or recrystallization.
科学的研究の応用
1-(2-(Allyloxy)ethoxy)butane has been studied for its potential application in various scientific fields, including chemistry, biology, and medicine. It is commonly used as a solvent for organic compounds due to its high solubility and low toxicity. This compound has also been studied as a potential drug delivery system due to its ability to form stable complexes with drugs and other bioactive molecules.
特性
| 18854-51-8 | |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
1-(2-prop-2-enoxyethoxy)butane |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3 |
InChIキー |
RVZOYGPNLXRIEQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCC=C |
正規SMILES |
CCCCOCCOCC=C |
| 18854-51-8 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)





![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)



![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

